molecular formula C9H14BrNO B14258547 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- CAS No. 401511-96-4

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)-

Cat. No.: B14258547
CAS No.: 401511-96-4
M. Wt: 232.12 g/mol
InChI Key: JJKXHMLCHCJPHR-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- is an organic compound with a complex structure that includes a cyclohexenone ring, bromine, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylamino groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methylamino groups in 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- makes it unique compared to its analogs

Properties

CAS No.

401511-96-4

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

2-bromo-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14BrNO/c1-9(2)4-6(11-3)8(10)7(12)5-9/h11H,4-5H2,1-3H3

InChI Key

JJKXHMLCHCJPHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC)C

Origin of Product

United States

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